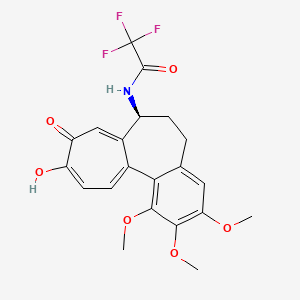

Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-10-hydroxy-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-

Description

The compound Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-10-hydroxy-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- (hereafter referred to as Compound A) is a structurally complex acetamide derivative featuring a benzo[a]heptalene core. Key structural attributes include:

- A trifluoroacetamide group at the 7-position, introducing strong electron-withdrawing properties.

- A 10-hydroxy substituent and 1,2,3-trimethoxy groups on the aromatic ring, influencing solubility and intermolecular interactions.

- A chiral (S)-configuration at the 7-position, critical for stereospecific biological activity.

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXFPMJSKAABTM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221454 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-10-hydroxy-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71295-34-6 | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-10-hydroxy-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-10-hydroxy-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-10-hydroxy-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- (CAS: 102491-70-3) is a notable example that exhibits a range of pharmacological properties. This article explores the biological activity of this compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a trifluoroacetamide group and a complex benzo[a]heptalene framework. Its molecular formula is . The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that acetamide derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

| Compound | Activity | Target |

|---|---|---|

| Acetamide derivative A | Antibacterial | Gram-positive bacteria |

| Acetamide derivative B | Antifungal | Candida spp. |

Antioxidant Properties

Acetamide derivatives have also been reported to exhibit antioxidant activity. This is particularly important for mitigating oxidative stress-related damage in cells. The presence of methoxy groups in the structure may contribute to enhanced radical scavenging ability .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. These effects are often attributed to the modulation of pro-inflammatory cytokines and inhibition of pathways associated with inflammation .

Central Nervous System Activity

The compound shows potential as a central nervous system (CNS) agent. Studies suggest that it may exhibit analgesic and anticonvulsant properties. This activity is likely mediated through interactions with neurotransmitter systems .

Case Studies and Research Findings

- Anticancer Activity :

- Pharmacokinetic Studies :

Synthesis and Derivatives

The synthesis of acetamide derivatives typically involves acylation reactions, which can be optimized for yield and purity. Various methodologies have been explored to enhance the efficiency of these reactions .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of N-Desacetyl Thiocolchicoside, which is an impurity of Thiocolchicoside. Thiocolchicoside is known for its muscle relaxant properties and acts as a GABA receptor antagonist .

Antigout and Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic effects similar to those of colchicine. Colchicine is widely used in the treatment of gout and familial Mediterranean fever . The structural similarities suggest that this acetamide could be further explored for its therapeutic potential in treating these conditions.

Case Study: GABA Receptor Modulation

A study focused on the modulation of GABA receptors demonstrated that compounds related to this acetamide could enhance GABAergic activity. This finding suggests potential applications in treating neurological disorders where GABAergic dysfunction is implicated .

Impurity Analysis in Pharmaceutical Products

In pharmaceutical testing, the identification and quantification of impurities like N-Desacetyl Thiocolchicoside are crucial for ensuring drug safety and efficacy. The use of this acetamide as a reference standard helps in the accurate assessment of drug formulations containing colchicine derivatives .

Synthesis and Production

The production of Acetamide, 2,2,2-trifluoro-N-(5,6,7,9-tetrahydro-10-hydroxy-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)- involves several synthetic steps that can be optimized for higher yields. The synthesis typically includes the reaction of specific precursors under controlled conditions to ensure purity and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and physicochemical differences between Compound A and its analogs:

Table 1: Structural and Physicochemical Comparison

Electron-Withdrawing Groups

- Trifluoroacetamide (Compound A): The -CF₃ group significantly increases lipophilicity (XLogP3 ~2.1) compared to the methylamino (-NHCH₃, XLogP3 1.5) and methylthio (-SCH₃, XLogP3 2.3) analogs. This enhances blood-brain barrier penetration but may reduce aqueous solubility .

- Methylsulfonyl Analog () : The -SO₂CH₃ group (XLogP3 ~1.2) introduces polar characteristics, contrasting with the hydrophobic -CF₃ in Compound A. This substitution is associated with altered receptor binding profiles .

Aromatic Substituents

- Hydroxy vs. Methoxy : The 10-hydroxy group in Compound A facilitates hydrogen bonding, unlike the 10-methoxy group in the tetramethoxy analog (). This difference may influence interactions with target proteins like tubulin .

- Methylthio vs. Trifluoro : The -SCH₃ group () introduces sulfur-mediated metabolic pathways (e.g., oxidation to sulfoxide), whereas the -CF₃ group in Compound A resists such degradation, improving pharmacokinetic stability .

Bulkier Substituents

Physicochemical and Spectral Properties

- Solubility: Compound A’s trifluoroacetamide group likely reduces water solubility compared to the hydroxy-rich parent compound (). However, its trimethoxy and hydroxy groups may enable solubility in polar organic solvents like ethanol, similar to the methylamino analog () .

- UV Absorbance : Analogous compounds (e.g., ) show absorbance maxima at 249 nm and 350 nm. The trifluoro substitution in Compound A may shift these peaks due to altered electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.